molecular formula C7H7IO2S B1587830 1-Iodo-4-(methylsulfonyl)benzene CAS No. 64984-08-3

1-Iodo-4-(methylsulfonyl)benzene

Cat. No.: B1587830
CAS No.: 64984-08-3
M. Wt: 282.1 g/mol
InChI Key: MPWOAZOKZVMNFK-UHFFFAOYSA-N
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Description

1-Iodo-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H7IO2S It is a derivative of benzene, where an iodine atom and a methylsulfonyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(methylsulfonyl)benzene can be synthesized through several methods. One common route involves the iodination of 4-(methylsulfonyl)benzene. The process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective iodination at the para position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives. Reagents such as hydrogen peroxide or peracids are typically used.

    Reduction Reactions: The iodine atom can be reduced to form 4-(methylsulfonyl)benzene. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide, peracids; reactions are often performed in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.

Major Products:

    Substitution: Formation of azido, cyano, or organometallic derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 4-(methylsulfonyl)benzene.

Scientific Research Applications

1-Iodo-4-(methylsulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom can be readily substituted, making it a versatile intermediate.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with sulfone or sulfonamide functionalities.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biological Studies: The compound is used in biochemical research to study the effects of sulfone-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(methylsulfonyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methylsulfonyl group is converted to a sulfone, altering the electronic properties of the molecule. The compound’s effects on biological systems are mediated through its interactions with molecular targets, such as enzymes or receptors, which can be influenced by the presence of the sulfone group.

Comparison with Similar Compounds

1-Iodo-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

    4-Iodo-1-methylsulfonylbenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    4-Bromo-1-methylsulfonylbenzene: Bromine instead of iodine, resulting in different reactivity in substitution reactions.

    4-Chloro-1-methylsulfonylbenzene: Chlorine instead of iodine, with distinct electronic and steric effects.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methylsulfonyl group, which confer specific reactivity and properties. The iodine atom is a good leaving group, facilitating various substitution reactions, while the methylsulfonyl group provides stability and electronic effects that can be exploited in synthesis and applications.

Properties

IUPAC Name

1-iodo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWOAZOKZVMNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405391
Record name 1-IODO-4-(METHYLSULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64984-08-3
Record name 1-IODO-4-(METHYLSULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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